molecular formula C19H28N2O4 B12486855 Propyl 5-[(2,2-dimethylpropanoyl)amino]-2-(morpholin-4-yl)benzoate

Propyl 5-[(2,2-dimethylpropanoyl)amino]-2-(morpholin-4-yl)benzoate

Cat. No.: B12486855
M. Wt: 348.4 g/mol
InChI Key: FUKQVHOFNOKSKB-UHFFFAOYSA-N
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Description

Propyl 5-[(2,2-dimethylpropanoyl)amino]-2-(morpholin-4-yl)benzoate is a synthetic organic compound with the molecular formula C18H26N2O4 It is characterized by the presence of a benzoate ester, a morpholine ring, and a dimethylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 5-[(2,2-dimethylpropanoyl)amino]-2-(morpholin-4-yl)benzoate typically involves the following steps:

    Formation of the Benzoate Ester: The starting material, 5-amino-2-(morpholin-4-yl)benzoic acid, is esterified with propanol in the presence of a strong acid catalyst such as sulfuric acid.

    Introduction of the Dimethylpropanoyl Group: The esterified product is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl 5-[(2,2-dimethylpropanoyl)amino]-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or morpholine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or morpholine derivatives.

Scientific Research Applications

Propyl 5-[(2,2-dimethylpropanoyl)amino]-2-(morpholin-4-yl)benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Propyl 5-[(2,2-dimethylpropanoyl)amino]-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Propyl 5-amino-2-(morpholin-4-yl)benzoate
  • Propyl 5-{[(2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Uniqueness

Propyl 5-[(2,2-dimethylpropanoyl)amino]-2-(morpholin-4-yl)benzoate is unique due to the presence of the dimethylpropanoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

propyl 5-(2,2-dimethylpropanoylamino)-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C19H28N2O4/c1-5-10-25-17(22)15-13-14(20-18(23)19(2,3)4)6-7-16(15)21-8-11-24-12-9-21/h6-7,13H,5,8-12H2,1-4H3,(H,20,23)

InChI Key

FUKQVHOFNOKSKB-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C(C)(C)C)N2CCOCC2

Origin of Product

United States

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